molecular formula C6H10ClN3 B13212027 3-(3-Chloropropyl)-4-methyl-4H-1,2,4-triazole

3-(3-Chloropropyl)-4-methyl-4H-1,2,4-triazole

Cat. No.: B13212027
M. Wt: 159.62 g/mol
InChI Key: JAXINMHHMQPWGB-UHFFFAOYSA-N
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Description

3-(3-Chloropropyl)-4-methyl-4H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with a 3-chloropropyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloropropyl)-4-methyl-4H-1,2,4-triazole typically involves the reaction of 4-methyl-4H-1,2,4-triazole with 3-chloropropyl halides under basic conditions. The reaction can be carried out using a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is usually heated to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloropropyl)-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom in the 3-chloropropyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the triazole ring or the substituents.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted triazoles with various functional groups.

    Oxidation: Formation of hydroxylated or carbonylated derivatives.

    Reduction: Formation of reduced triazole derivatives.

Scientific Research Applications

3-(3-Chloropropyl)-4-methyl-4H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, or anticancer activities.

    Agriculture: The compound can be used in the development of agrochemicals, such as herbicides or fungicides.

    Materials Science: It can be utilized in the synthesis of functional materials, including polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 3-(3-Chloropropyl)-4-methyl-4H-1,2,4-triazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The 3-chloropropyl group can form covalent bonds with nucleophilic sites in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Chloropropyl)-4-methyl-4H-1,2,4-triazole is unique due to its triazole ring structure, which imparts specific chemical reactivity and biological activity. The presence of both a 3-chloropropyl group and a methyl group allows for diverse chemical modifications and applications in various fields.

Properties

Molecular Formula

C6H10ClN3

Molecular Weight

159.62 g/mol

IUPAC Name

3-(3-chloropropyl)-4-methyl-1,2,4-triazole

InChI

InChI=1S/C6H10ClN3/c1-10-5-8-9-6(10)3-2-4-7/h5H,2-4H2,1H3

InChI Key

JAXINMHHMQPWGB-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1CCCCl

Origin of Product

United States

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